pKa-Based Reactivity Comparison
The basicity of methylaminoacetaldehyde dimethyl acetal is a key differentiator. Its predicted pKa value is 8.29±0.20, which is intermediate between that of the primary amine analog, aminoacetaldehyde dimethyl acetal (pKa 6.95±0.10), and the tertiary amine analog, dimethylaminoacetaldehyde dimethyl acetal (pKa 9.35±0.28) . This quantitative difference directly impacts its protonation state and nucleophilicity across a range of pH conditions commonly encountered in synthetic chemistry.
| Evidence Dimension | pKa (predicted) of the amine group |
|---|---|
| Target Compound Data | 8.29 ± 0.20 |
| Comparator Or Baseline | Aminoacetaldehyde dimethyl acetal (CAS 22483-09-6): 6.95 ± 0.10; Dimethylaminoacetaldehyde dimethyl acetal (CAS 38711-20-5): 9.35 ± 0.28 |
| Quantified Difference | Target compound is 1.34 pKa units more basic than the primary amine analog and 1.06 pKa units less basic than the tertiary amine analog. |
| Conditions | Predicted values from ACD/Labs or similar software, as reported in chemical property databases. |
Why This Matters
The intermediate pKa dictates that this compound will be less protonated (more nucleophilic) than the primary amine at pH > 7, yet still retains an N-H proton for hydrogen bonding and participation in cyclizations, unlike the tertiary amine, making it uniquely suited for acid-catalyzed condensations.
